![molecular formula C14H13BrN2OS B12895493 1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one CAS No. 87273-12-9](/img/structure/B12895493.png)
1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone is an organic compound that features a bromophenyl group and a dimethylpyrimidinylthio group attached to an ethanone backbone
准备方法
The synthesis of 1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,6-dimethylpyrimidine-4-thiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 4-bromobenzaldehyde undergoes a nucleophilic addition with 2,6-dimethylpyrimidine-4-thiol, followed by oxidation to form the ethanone derivative.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reactions are often carried out under anhydrous conditions to prevent side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
科学研究应用
1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrimidinylthio group can interact with nucleophilic sites. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
相似化合物的比较
1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)propanone: This compound has a propanone backbone instead of an ethanone backbone, which may influence its chemical properties and applications.
1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)butanone: This compound has a butanone backbone, potentially altering its reactivity and use in synthesis.
属性
CAS 编号 |
87273-12-9 |
|---|---|
分子式 |
C14H13BrN2OS |
分子量 |
337.24 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-2-(2,6-dimethylpyrimidin-4-yl)sulfanylethanone |
InChI |
InChI=1S/C14H13BrN2OS/c1-9-7-14(17-10(2)16-9)19-8-13(18)11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3 |
InChI 键 |
MEJZREVGXQSHJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)C)SCC(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B12895413.png)
![Ethyl 4-{[(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoate](/img/structure/B12895415.png)
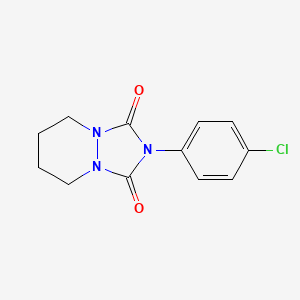
![N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12895419.png)
![2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12895432.png)
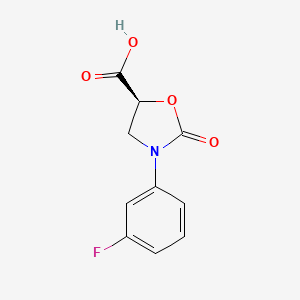
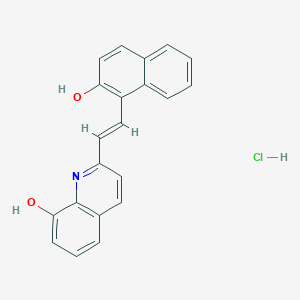
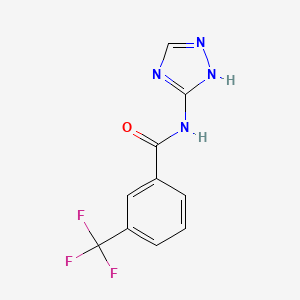
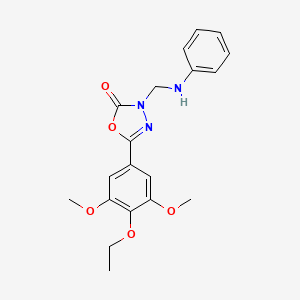
![5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-](/img/structure/B12895468.png)
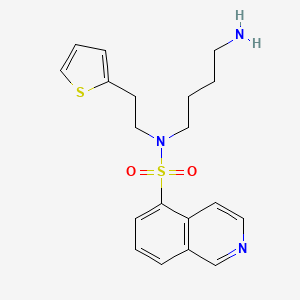
![4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline](/img/structure/B12895475.png)
![2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine](/img/structure/B12895480.png)
![N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12895482.png)
